Methyl 5-azaspiro[3.5]nonane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 5-azaspiro[3.5]nonane-7-carboxylate” is a chemical compound with the CAS Number: 2402838-71-3 . It has a molecular weight of 183.25 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H17NO2/c1-13-9(12)8-3-6-10(11-7-8)4-2-5-10/h8,11H,2-7H2,1H3 . This code represents the molecular structure of the compound.Scientific Research Applications
1. Synthesis and Application in Peptide Synthesis
Methyl 5-azaspiro[3.5]nonane-7-carboxylate has been involved in the synthesis of novel dipeptide synthons. For example, Suter et al. (2000) demonstrated its use in the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, which can be used as a dipeptide building block in peptide synthesis (Suter, Stoykova, Linden, & Heimgartner, 2000).
2. Cycloaddition Reactions
Molchanov and Tran (2013) studied its regioselective cycloaddition reactions, leading to the formation of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, a crucial process in organic synthesis (Molchanov & Tran, 2013).
3. Catalytic Hydrogenation Applications
Sukhorukov et al. (2008) explored its transformation under catalytic hydrogenation conditions, leading to substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, suggesting its utility in creating key intermediates in organic synthesis (Sukhorukov, Lesiv, Khomutova, Ioffe, & Nelyubina, 2008).
4. Antibacterial Drug Development
In the realm of medicinal chemistry, Odagiri et al. (2013) synthesized novel derivatives incorporating this compound, showing potent in vitro antibacterial activity against various respiratory pathogens (Odagiri, Inagaki, Sugimoto, Nagamochi, Miyauchi, Kuroyanagi, Kitamura, Komoriya, & Takahashi, 2013).
5. Water-soluble Carcinogenic Dye Removal
Akceylan, Bahadir, and Yılmaz (2009) utilized a derivative of this compound in the synthesis of a polymer for removing carcinogenic azo dyes and aromatic amines from water, highlighting its environmental applications (Akceylan, Bahadir, & Yılmaz, 2009).
Properties
IUPAC Name |
methyl 5-azaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)8-3-6-10(11-7-8)4-2-5-10/h8,11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTHKUAAMBMNOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(CCC2)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.